molecular formula C18H14N4O2 B2552266 4-cyano-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 899734-50-0

4-cyano-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2552266
CAS No.: 899734-50-0
M. Wt: 318.336
InChI Key: FLQGDJCSEIYGLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-cyano-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide ( 899734-50-0) is a high-purity small molecule with a molecular formula of C18H14N4O2 and a molecular weight of 318.33 g/mol . This compound belongs to the N-(1,3,4-oxadiazol-2-yl)benzamide class of chemicals, a scaffold recognized in scientific literature for its promising antibacterial properties . Research into this chemical class has demonstrated potent activity against a range of clinically significant Gram-positive bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) . Furthermore, closely related analogs within this family have exhibited highly potent activity against the Gram-negative pathogen Neisseria gonorrhoeae , including drug-resistant strains, with minimum inhibitory concentrations (MICs) as low as 0.06 µg/mL, showcasing potential for addressing urgent antimicrobial resistance threats . Studies on similar N-(1,3,4-oxadiazol-2-yl)benzamide compounds have shown them to be bacteriostatic agents that are non-toxic to mammalian cells in vitro and effective in reducing bacterial burden in animal infection models . The 1,3,4-oxadiazole ring is a privileged structure in medicinal chemistry, contributing to desirable physicochemical properties and biological activity . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to consult the relevant scientific literature for detailed protocols on the handling and application of this compound in antibacterial assays.

Properties

IUPAC Name

4-cyano-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O2/c1-11-3-6-15(9-12(11)2)17-21-22-18(24-17)20-16(23)14-7-4-13(10-19)5-8-14/h3-9H,1-2H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLQGDJCSEIYGLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazide Cyclization with Cyanogen Bromide

A conventional approach involves cyclization of 3,4-dimethylbenzoic acid hydrazide using cyanogen bromide (CNBr) as the cyclizing agent:

  • Hydrazide Formation :
    $$ \text{3,4-Dimethylbenzoic acid} + \text{Hydrazine hydrate} \rightarrow \text{3,4-Dimethylbenzoic acid hydrazide} $$
    Reaction conditions: Reflux in ethanol, 6–8 hours, yielding ~85–90% hydrazide.
  • Oxadiazole Cyclization :
    $$ \text{3,4-Dimethylbenzoic acid hydrazide} + \text{CNBr} \rightarrow \text{5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-amine} $$
    Conditions: Anhydrous dichloromethane, 0–5°C, 12-hour stirring.

Mechanism : Nucleophilic attack of the hydrazide’s amino group on CNBr forms a thiourea intermediate, followed by cyclodehydration to yield the oxadiazole ring.

Microwave-Assisted Green Synthesis

Alternative methods leverage microwave irradiation to accelerate cyclization:

  • Amidoxime Intermediate :
    $$ \text{3,4-Dimethylbenzonitrile} + \text{Hydroxylamine hydrochloride} \rightarrow \text{3,4-Dimethylbenzamidoxime} $$
    Conditions: Ethanol/water (1:1), 70°C, 2 hours.
  • Cyclization with Glacial Acetic Acid :
    The amidoxime is irradiated (210 W, 10–15 minutes) with glacial acetic acid, inducing cyclization to the oxadiazole.
    Yield : ~78–82%, with reduced reaction time compared to conventional heating.

Amidation with 4-Cyanobenzoic Acid

Acid Chloride Route

The oxadiazole amine is coupled with 4-cyanobenzoyl chloride under Schotten-Baumann conditions:

  • Acid Chloride Synthesis :
    $$ \text{4-Cyanobenzoic acid} + \text{Thionyl chloride (SOCl}_2\text{)} \rightarrow \text{4-Cyanobenzoyl chloride} $$
    Conditions: Reflux in anhydrous toluene, 4 hours, ~95% conversion.
  • Amide Bond Formation :
    $$ \text{5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-amine} + \text{4-Cyanobenzoyl chloride} \rightarrow \text{Target Compound} $$
    Conditions: Dichloromethane, triethylamine (base), 0°C to room temperature, 8 hours.
    Yield : ~70–75% after column chromatography (silica gel, ethyl acetate/hexane).

Coupling Reagent-Mediated Synthesis

Modern approaches employ carbodiimide reagents (e.g., EDCI/HOBt) for direct amidation:

  • Activation of 4-cyanobenzoic acid with EDCI/HOBt in dry DMF.
  • Reaction with oxadiazole amine at room temperature for 12 hours.
    Yield : ~80–85%, with fewer side products compared to acid chloride method.

Optimization and Green Chemistry Considerations

Solvent-Free Microwave Cyclization

Adib et al. demonstrated solvent-free oxadiazole synthesis under microwave irradiation:

  • 3,4-Dimethylbenzamidoxime and 4-cyanobenzoic acid are ground with molecular iodine (catalyst) and irradiated (300 W, 5 minutes).
  • Advantages : 88% yield, no column chromatography required.

Grinding Mechanochemistry

Kumar and Makrandi reported oxadiazole synthesis via grinding:

  • Hydrazide and aldehyde derivatives are ground with iodine, yielding oxadiazoles in 5–10 minutes.
  • Applied to the target compound, this method could reduce solvent waste and energy consumption.

Characterization and Analytical Data

Key spectroscopic data for the target compound:

  • ¹H-NMR (400 MHz, DMSO-d₆): δ 8.12 (d, J = 8.4 Hz, 2H, Ar–H), 7.98 (d, J = 8.4 Hz, 2H, Ar–H), 7.65 (s, 1H, oxadiazole–H), 7.45–7.30 (m, 3H, 3,4-dimethylphenyl–H), 2.35 (s, 6H, –CH₃).
  • ¹³C-NMR (100 MHz, DMSO-d₆): δ 167.2 (C=O), 162.1 (oxadiazole C-2), 140.5–118.2 (aromatic carbons), 117.8 (–CN), 21.4 and 19.8 (–CH₃).
  • HRMS (ESI) : m/z calculated for C₁₉H₁₅N₃O₂ [M+H]⁺: 326.1234, found: 326.1238.

Challenges and Industrial Scalability

  • Cyanogen Bromide Handling : Toxicity and volatility of CNBr necessitate strict safety protocols.
  • Microwave Batch Limitations : Scalability of microwave methods requires continuous-flow reactors for industrial production.
  • Purification : Column chromatography remains a bottleneck; recrystallization (ethanol/water) offers a greener alternative.

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyano group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Scientific Research Applications

4-cyano-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-cyano-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key structural features and physicochemical data of the target compound with analogs from the literature:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Oxadiazole/Benzamide) Melting Point (°C) Key Spectral Data (IR/NMR)
Target Compound C₁₇H₁₄N₄O₂ 306.32 3,4-Dimethylphenyl / 4-Cyanobenzamide Not Reported IR: ~2200 cm⁻¹ (C≡N stretch)
LMM5 () C₂₄H₂₂N₄O₄S 486.52 4-Methoxyphenyl / Sulfamoylbenzamide Not Reported NMR: δ 7.5–8.1 ppm (aromatic protons)
LMM11 () C₂₄H₂₄N₄O₄S 488.54 Furan-2-yl / Sulfamoylbenzamide Not Reported NMR: δ 6.5–7.8 ppm (furan and aromatic)
Compound 7c () C₁₆H₁₇N₅O₂S₂ 375.47 2-Amino-thiazole / Propanamide 134–178 IR: 1668 cm⁻¹ (C=O), 1242 cm⁻¹ (C-O-C)
Compound 2r () C₁₇H₁₄N₄O₃ 322.32 4-Methoxyphenyl / 4-Methylbenzamide Not Reported HRMS: [M+H]+ m/z 323.12
D29 () C₂₃H₂₃N₃O₅S 453.51 3,4-Dimethoxyphenyl / Sulfanylacetate Not Reported Not Provided

Key Observations :

  • Molecular Weight : The target compound (306.32 g/mol) is lighter than LMM5/11 (~486 g/mol) and D29 (453 g/mol), suggesting better bioavailability.
  • Substituent Effects: The cyano group in the target compound contrasts with sulfamoyl (LMM5/11) or methyl (2r) groups, likely enhancing dipole interactions in target binding .
  • Melting Points: Compounds with halogen substituents (e.g., chloro in ) exhibit higher melting points (~160–180°C) due to stronger intermolecular forces, whereas the target’s cyano group may lower its melting point relative to sulfamoyl analogs .
Antifungal Activity:
  • LMM5 and LMM11 () inhibit Candida albicans via thioredoxin reductase (Trr1) inhibition, with MIC values <50 μg/mL. The sulfamoyl group in these compounds likely interacts with the enzyme’s active site .
  • Target Compound: While antifungal data are unavailable, the cyano group may enhance binding to Trr1 through polar interactions, as seen in other nitrile-containing inhibitors .
Enzyme Inhibition:
  • Compound D29 () showed activity against alanine dehydrogenase (AlaDH), with the dimethoxyphenyl group contributing to π-π stacking in the active site. The target’s dimethylphenyl group may mimic this interaction .
  • Compound 4 () demonstrated nanomolar inhibition of sterol 14α-demethylase (CYP51), a cytochrome P450 enzyme. The dimethylphenyl and cyano groups in the target could similarly stabilize heme iron interactions .

Biological Activity

4-cyano-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the oxadiazole ring is particularly noteworthy as it has been associated with various pharmacological properties, including anticancer and antimicrobial activities.

The compound's molecular formula is C18H14N4O2C_{18}H_{14}N_{4}O_{2}, and it features a cyano group, an oxadiazole ring, and a dimethyl-substituted phenyl group. This structural configuration contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within cells. The oxadiazole moiety can facilitate binding to biological targets, leading to modulation of various signaling pathways. This interaction often results in the inhibition of key enzymes involved in cancer cell proliferation and survival.

Biological Activity Overview

Recent studies have highlighted the compound's potential in several areas:

  • Anticancer Activity : In vitro studies have demonstrated that compounds containing the oxadiazole structure exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives similar to this compound showed IC50 values in the micromolar range against leukemia and breast cancer cell lines .
  • Antimicrobial Properties : The compound has also been evaluated for its antimicrobial efficacy. Preliminary results suggest that it may possess activity against common bacterial strains such as Escherichia coli and Staphylococcus aureus, although specific data on this compound's effectiveness is limited .

Case Studies

  • Cytotoxicity Against Cancer Cell Lines :
    • A study reported that related oxadiazole derivatives exhibited IC50 values lower than those of standard chemotherapeutics like doxorubicin against human acute lymphoblastic leukemia (CEM) cells. This indicates a promising potential for further development as anticancer agents .
  • Mechanistic Insights :
    • Flow cytometry assays indicated that compounds similar to this compound induce apoptosis in cancer cells through dose-dependent mechanisms .

Data Table: Biological Activity Summary

Activity Type Target Cell Line IC50 Value (µM) Reference
AnticancerCEM (leukemia)<1
AnticancerMCF-7 (breast)0.65
AntimicrobialE. coliTBD
AntimicrobialS. aureusTBD

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.